1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride
Overview
Description
“1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride” is a chemical compound with the CAS Number: 1006962-20-4 . It has a linear formula of C5H4ClN3O3 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular weight of “this compound” is 189.56 . The InChI Code for this compound is 1S/C5H4ClN3O3/c1-8-4(5(6)10)3(2-7-8)9(11)12/h2H,1H3 .Scientific Research Applications
Synthesis and Structural Analysis
1-Methyl-4-nitro-1H-pyrazole-5-carbonyl chloride is a compound that serves as a key intermediate in the synthesis of various pyrazole derivatives. Research has demonstrated its utility in creating hydrogen-bonded structures and in the synthesis of compounds with potential catalytic activities. For instance, the transformation of this compound into hydrogen-bonded chains and sheets through reactions with other molecules highlights its significance in constructing complex molecular architectures, as seen in the synthesis of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and related compounds (Portilla et al., 2007).
Catalytic Applications
Further, its derivatives, like dinickel(II) complexes containing bis(N-heterocyclic carbene) ligands, have been identified as highly efficient catalysts for coupling reactions, which are crucial in the synthesis of complex organic molecules. This underscores the compound's role in facilitating important chemical transformations that are foundational in organic synthesis and pharmaceutical manufacturing (Zhou et al., 2008).
Rheological and Morphological Tuning
Moreover, the compound's derivatives have been explored for their ability to form hydrogels, whose properties such as rheology and morphology can be tuned by the anion identity. This application is particularly relevant in materials science, where the physical properties of materials can be precisely controlled for specific uses, such as in drug delivery systems or as scaffolds in tissue engineering (Lloyd & Steed, 2011).
NMR Spectroscopy and Molecular Structure
The compound and its derivatives also serve as subjects in NMR spectroscopy studies to understand their molecular structure and dynamics. Such studies provide deep insights into the electronic and spatial configuration of molecules, which is fundamental in the design and development of new chemical entities with desired properties (Cabildo et al., 1984).
Mechanism of Action
Target of Action
The primary targets of 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride are currently unknown. This compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms . Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . .
Mode of Action
Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of this compound with its targets and any resulting changes.
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, it is possible that this compound could affect various biochemical pathways depending on its specific targets.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s reactivity could be affected by the solvent in which it is dissolved . .
Properties
IUPAC Name |
2-methyl-4-nitropyrazole-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O3/c1-8-4(5(6)10)3(2-7-8)9(11)12/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXRCBHJNPTZTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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